molecular formula C11H10Cl2O3 B12510250 2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid

2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid

Cat. No.: B12510250
M. Wt: 261.10 g/mol
InChI Key: JRDFJGOZNIVJLM-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid is an organic compound with the molecular formula C11H10Cl2O3. It is characterized by the presence of a tetrahydrofuran ring substituted with a 3,5-dichlorophenyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid typically involves the reaction of 3,5-dichlorobenzaldehyde with a suitable tetrahydrofuran derivative under acidic or basic conditions. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and oxidation, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dichlorophenyl)tetrahydrofuran-2-carboxylic acid is unique due to the combination of the dichlorophenyl group and the tetrahydrofuran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10Cl2O3

Molecular Weight

261.10 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C11H10Cl2O3/c12-8-4-7(5-9(13)6-8)11(10(14)15)2-1-3-16-11/h4-6H,1-3H2,(H,14,15)

InChI Key

JRDFJGOZNIVJLM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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